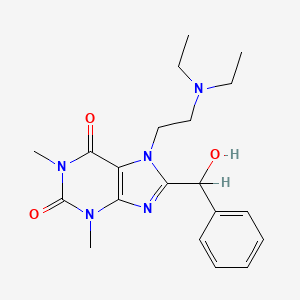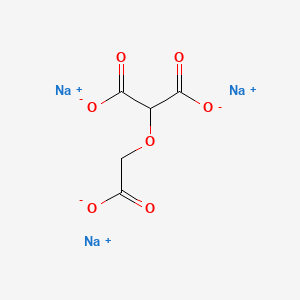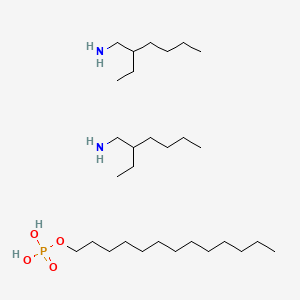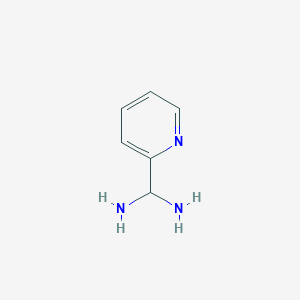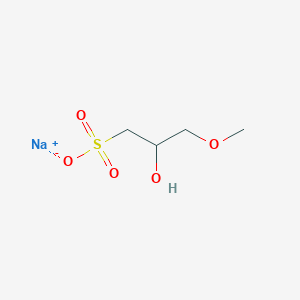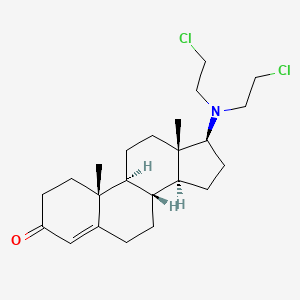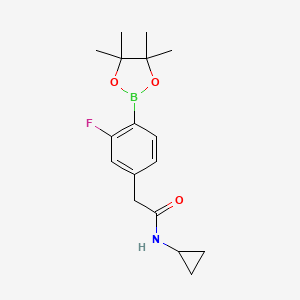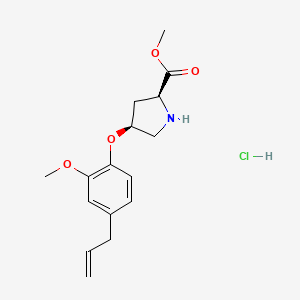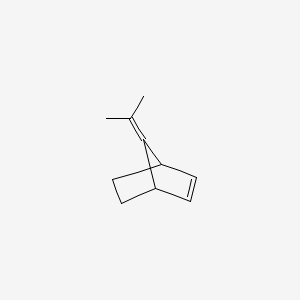
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-, also known as 7-isopropylidenenorbornene, is a cyclic olefin with the molecular formula C10H14. This compound is characterized by its bicyclic structure, which includes a norbornene framework with an isopropylidene substituent at the 7-position. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isopropylidene cyclopentadiene. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers with unique properties.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.
Mechanism of Action
The mechanism of action of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: Lacks the isopropylidene substituent, making it less reactive in certain chemical reactions.
Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group, leading to different reactivity and applications.
2-Benzoyl-5-norbornene: Contains a benzoyl group, which significantly alters its chemical properties and applications.
Uniqueness
Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to its analogs.
Properties
CAS No. |
14995-50-7 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
7-propan-2-ylidenebicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-8-3-4-9(10)6-5-8/h3-4,8-9H,5-6H2,1-2H3 |
InChI Key |
LUOGQGXSVQQCOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCC1C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


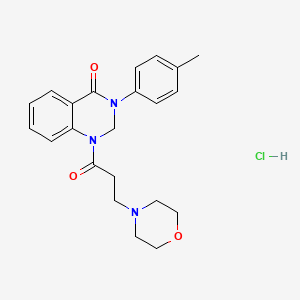
![N-(2-[2-Naphthyl]-2-oxo-ethyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13732821.png)
